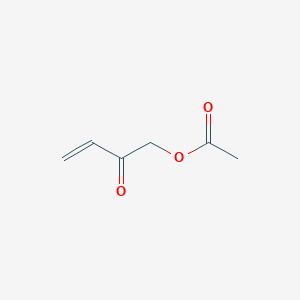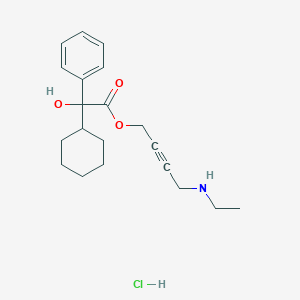
rac Desethyl Oxybutynin-d5 Hydrochloride
説明
Desethyl Oxybutynin (DEO) is a major metabolite of Oxybutynin, a medication primarily used to treat overactive bladder. This compound exhibits significant pharmacological activity and has been the subject of various studies to understand its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of Oxybutynin and its metabolites, including DEO, involves multiple steps that are focused on achieving the desired selectivity and yield. A notable approach involves catalytic enantioselective synthesis, where key steps are optimized for the efficient production of (S)-Oxybutynin, which is an important precursor for further modifications including de-ethylation to produce DEO (Masumoto et al., 2002).
Molecular Structure Analysis
The crystal structure of Oxybutynin hydrochloride hemihydrate provides insight into the molecular structure of the drug and its interactions. This structure reveals hydrogen bonding between the cation and anion, which is crucial for understanding the compound's stability and reactivity (Kaduk et al., 2019).
Chemical Reactions and Properties
DEO undergoes various chemical reactions, including N-oxidation and rearrangement to enaminoketone. These transformations are essential for understanding the metabolism and pharmacokinetics of Oxybutynin and its metabolites (Canavesi et al., 2016).
Physical Properties Analysis
The physical properties of (S)-Oxybutynin, including melting point, solubility, and crystallinity, have been thoroughly investigated. These properties are critical for the development of pharmaceutical formulations and influence the drug's bioavailability and stability (Luner et al., 2001).
Chemical Properties Analysis
The chemical stability of Oxybutynin, influenced by its molecular structure, is crucial for its effectiveness as a medication. Studies have shown that Oxybutynin is susceptible to degradation through ester hydrolysis, particularly in alkaline conditions, which highlights the importance of understanding its chemical properties to ensure the stability of pharmaceutical formulations (Luner et al., 2001).
科学的研究の応用
“rac Desethyl Oxybutynin-d5 Hydrochloride” is a chemical compound that is commonly used in pharmaceutical research and development . This compound is an isotopically labeled analog of oxybutynin, which is a medication used to treat urinary incontinence .
The compound is created by replacing certain hydrogen atoms in the oxybutynin molecule with deuterium atoms . It is primarily used as a tracer in pharmacokinetic studies, where it is used to track the absorption, distribution, metabolism, and excretion of oxybutynin in the body . The labeled compound allows researchers to accurately measure the pharmacokinetic properties of oxybutynin and assess its efficacy and safety .
The chemical formula of “rac Desethyl Oxybutynin-d5 Hydrochloride” is C15H21D5NO2.HCl, and its molecular weight is 312.85 g/mol . The compound is a white or off-white crystalline powder that is soluble in water and ethanol .
-
Pharmacokinetic Studies
-
Neurology Research
-
Treatment of Incontinence
-
Pharmacokinetic Studies
-
Neurology Research
-
Treatment of Incontinence
Safety And Hazards
特性
IUPAC Name |
4-(ethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWCYTSHCYXHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac Desethyl Oxybutynin-d5 Hydrochloride | |
CAS RN |
81039-77-2 | |
| Record name | N-Desethyloxybutynin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081039772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESETHYLOXYBUTYNIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD6V2A9QPV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





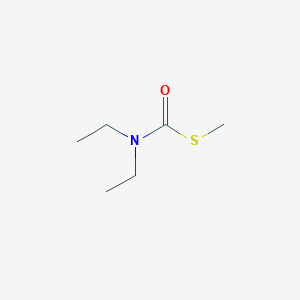
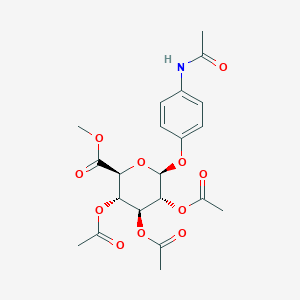
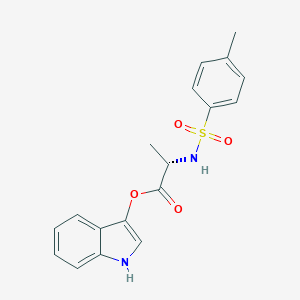
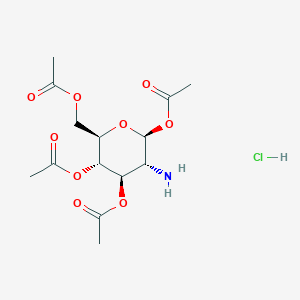

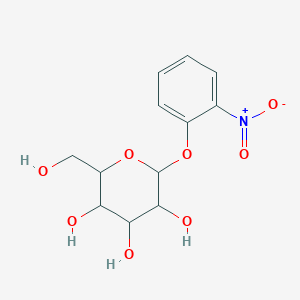


![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)

